2-(3-Chloro-5-methoxyphenyl)ethan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

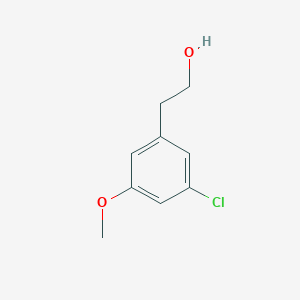

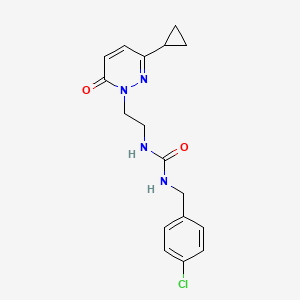

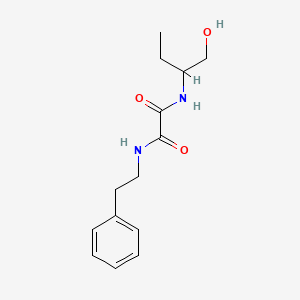

“2-(3-Chloro-5-methoxyphenyl)ethan-1-ol” is a chemical compound with the molecular formula C9H11ClO2 and a molecular weight of 186.64 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “2-(3-Chloro-5-methoxyphenyl)ethan-1-ol” consists of a benzene ring substituted with a chlorine atom and a methoxy group at the 3rd and 5th positions, respectively. An ethan-1-ol group is attached to the benzene ring .Wissenschaftliche Forschungsanwendungen

Reductive Dechlorination in Environmental and Biological Contexts

Research has shown that certain compounds structurally related to "2-(3-Chloro-5-methoxyphenyl)ethan-1-ol" undergo reductive dechlorination, a process critical for understanding the environmental fate and potential toxicity of persistent organic pollutants. For example, Methoxychlor and DDT, compounds with similar structural motifs, are metabolized by human intestinal bacteria such as Eubacterium limosum, leading to their transformation into less chlorinated and potentially more biologically active metabolites (Yim et al., 2008). Furthermore, environmental bacteria have been found to dechlorinate Methoxychlor under submerged conditions, highlighting the role of microbial communities in the primary biodegradation of such compounds (Satsuma & Masuda, 2012).

Metabolic Pathways and Enantioselective Metabolism

The metabolism of Methoxychlor by human cytochrome P450 enzymes has been extensively studied, revealing significant enantioselective formation of its metabolites. These findings are crucial for understanding the differential bioactivity of each enantiomer and their potential endocrine-disrupting effects (Hu & Kupfer, 2002). This research indicates the complexity of metabolic pathways involved in the biotransformation of such compounds and underscores the need to consider stereochemistry in toxicological assessments.

Photocatalytic Reactions and Chemical Transformations

Photocatalytic reactions involving similar compounds have been explored, demonstrating the potential for photoinduced electron transfer processes to trigger structural rearrangements. These studies contribute to the development of novel synthetic methodologies and enhance our understanding of photochemical behavior in organic molecules (Ikeda et al., 2004).

Environmental Impact and Endocrine Disruption

The environmental impact of compounds like Methoxychlor, especially their role as endocrine disruptors, has been a subject of significant research. Studies investigating the effects of early postnatal exposure on ovarian development and the stimulation of anti-Müllerian hormone production highlight the profound implications of such compounds on reproductive health (Uzumcu et al., 2006).

Synthesis and Characterization

The synthesis of novel compounds with structural similarities to "2-(3-Chloro-5-methoxyphenyl)ethan-1-ol" has been explored, providing insights into chemical reactivity and the potential for pharmaceutical or agrochemical applications. For instance, the synthesis of enantiomerically pure derivatives and studies on their chemical structures and reactivity offer valuable information for designing compounds with desired biological activities (Zhang et al., 2014).

Wirkmechanismus

Target of Action

It is suggested that this compound may be involved in the synthesis of antidepressant molecules . Antidepressants often target monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the central nervous system .

Mode of Action

It is known that antidepressants work by correcting the improper release of monoamine neurotransmitters . They can act by inhibiting the reuptake of these neurotransmitters, thereby increasing their availability in the synaptic cleft and enhancing neurotransmission .

Biochemical Pathways

These systems play a crucial role in mood regulation, and their dysfunction is associated with depression .

Result of Action

Given its potential role in the synthesis of antidepressants, it may contribute to alleviating symptoms of depression and enhancing the quality of life for individuals with moderate to severe depression .

Eigenschaften

IUPAC Name |

2-(3-chloro-5-methoxyphenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2/c1-12-9-5-7(2-3-11)4-8(10)6-9/h4-6,11H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBCIJRREKSYIMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CCO)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Chloro-5-methoxyphenyl)ethan-1-ol | |

CAS RN |

1890856-29-7 |

Source

|

| Record name | 2-(3-chloro-5-methoxyphenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}-5-methylthiophene-2-carboxylate](/img/structure/B2835363.png)

![N-[(2-Fluoro-5-methylphenyl)methyl]-N-methyl-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2835366.png)

![methyl 2-amino-6-(2-methoxyethyl)-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2835367.png)

![(Z)-2-cyano-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-N-(2,6-dimethylphenyl)prop-2-enamide](/img/structure/B2835371.png)

![N-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]cyclopropanesulfonamide](/img/structure/B2835375.png)

![N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-methoxybenzamide](/img/structure/B2835377.png)